molecular formula C14H16ClNO B5629959 4-chloro-8-methoxy-2-methyl-3-propylquinoline

4-chloro-8-methoxy-2-methyl-3-propylquinoline

Cat. No. B5629959
M. Wt: 249.73 g/mol
InChI Key: BQILUZZPBPFDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-methoxy-2-methyl-3-propylquinoline is a chemical compound with a complex structure that involves chloro, methoxy, methyl, and propyl groups attached to a quinoline ring. Its interest in scientific research mainly revolves around its synthesis, structure analysis, and the study of its chemical and physical properties.

Synthesis Analysis

The synthesis of 4-chloro-8-methoxyquinoline derivatives involves multiple steps including condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. A notable method achieved a 33.81% overall yield, confirming the product through 1H NMR and MS (Jiang Jia-mei, 2010). Another approach utilized 4-methoxyaniline through steps including cyclization, nitrification, and chlorination to synthesize a related compound, indicating the versatility of methods for creating chloro-methoxyquinoline derivatives (Lei Zhao, Fei Lei, Yuping Guo, 2017).

Molecular Structure Analysis

The molecular structure of 4-chloro-8-methoxyquinoline derivatives has been characterized using various techniques including 1H NMR, MS, and X-ray diffraction. These analyses help in determining the spatial arrangement of atoms within the molecule and confirm the successful synthesis of the desired compound.

Chemical Reactions and Properties

4-Chloro-8-methoxyquinoline compounds undergo various chemical reactions, including those that modify the quinoline ring. For example, reactions with thiolactic acid have been used to synthesize thiazolidinone derivatives, indicating the chemical versatility of the chloro-methoxyquinoline framework (P. Rana, B. Mistry, K. R. Desai, 2008).

properties

IUPAC Name

4-chloro-8-methoxy-2-methyl-3-propylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-4-6-10-9(2)16-14-11(13(10)15)7-5-8-12(14)17-3/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQILUZZPBPFDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C(=C1Cl)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methoxy-2-methyl-3-propylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.